
2-Methyl-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
2-Methyl-3-nitrobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound also contains a nitro group and a methyl group, which influence its reactivity and physical properties. The studies on related compounds provide insights into the synthesis, molecular structure, and reactivity of this class of compounds, which are often used in the preparation of nitrogenous heterocycles and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related benzenesulfonamides typically involves the use of primary amines that undergo reactions such as the Mitsunobu reaction or conventional alkylation methods to yield N-alkylated sulfonamides . For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Additionally, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the diamination of enones, demonstrating the versatility of nitrobenzenesulfonamides in synthetic applications .
Molecular Structure Analysis
The molecular structure of benzenesulfonamides, including their nitro derivatives, has been characterized using various spectroscopic techniques and computational methods. For example, the structural and vibrational properties of nitrobenzenesulfonamides have been determined using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide detailed information on the molecular conformation and vibrational modes of the compounds, which are essential for understanding their reactivity and interactions with other molecules .
Chemical Reactions Analysis
Benzenesulfonamides participate in a variety of chemical reactions due to the presence of reactive functional groups. The nitro group, in particular, can undergo reduction to form amines, or it can act as an electron-withdrawing group to facilitate other reactions such as the S(N)2 reaction of methyl p-nitrobenzenesulfonate with chloride anion . The sulfonamide group itself can serve as a protecting group for amines, which can be deprotected under specific conditions to yield secondary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyl-3-nitrobenzenesulfonamide and related compounds are influenced by the substituents on the benzene ring. The presence of electron-withdrawing groups such as the nitro group affects the acidity of the sulfonamide hydrogen and the overall stability of the molecule. The methyl group can contribute to the hydrophobic character of the compound. These properties are important for the solubility, reactivity, and potential applications of the compound in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Field
Medicine, specifically Pharmacology .
Application Summary
Sulfonamides are used as antibacterial drugs to treat a variety of diseases in humans and animals .
Methods of Application
Sulfonamides are typically administered orally or intravenously. They work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth .
Antimicrobial Applications
Field
Application Summary
Certain sulfonamide compounds have been synthesized and evaluated for their antimicrobial activities .
Methods of Application
The antimicrobial properties of these compounds were studied using molecular docking research and in vitro testing against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Safety And Hazards
When handling 2-Methyl-3-nitrobenzenesulfonamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended7.
Zukünftige Richtungen
The future directions of 2-Methyl-3-nitrobenzenesulfonamide are not explicitly mentioned in the search results. However, given its classification as a sulfonamide, it may have potential applications in the treatment of various diseases, as sulfonamides have been found to exhibit a range of pharmacological activities5.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
IUPAC Name |
2-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-5-6(9(10)11)3-2-4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYXFQCFKOOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrobenzenesulfonamide | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



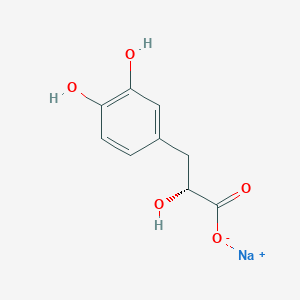
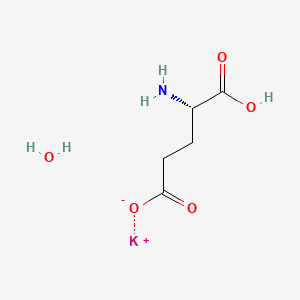

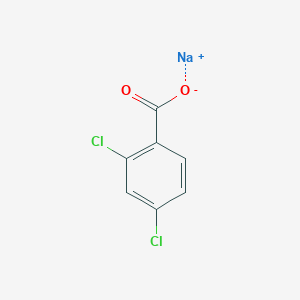


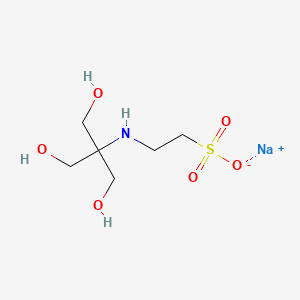
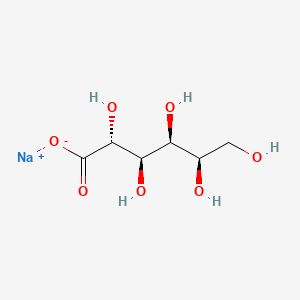
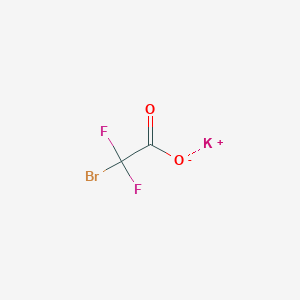
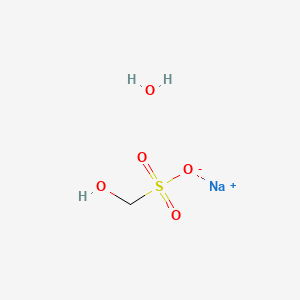
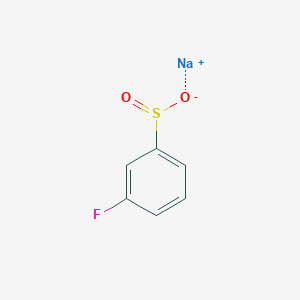
![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)